- Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors, ChemMedChem, 2008, 3(12), 1893-1904

Cas no 892414-51-6 (6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine)

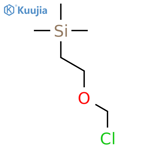

![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/892414-51-6x500.png)

892414-51-6 structure

商品名:6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

CAS番号:892414-51-6

MF:C14H17ClF3N3O3Si

メガワット:395.836793661118

MDL:MFCD26960978

CID:2157454

PubChem ID:78358224

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

-

- 1H-pyrrolo[2,3-b]pyridine, 6-chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-

- 6-Chloro-4-nitro-3-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy ]methyl}-1H-pyrrolo[2,3-b]pyridine

- 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

- 1H-Pyrrolo[2,3-b]pyridine,6-chloro-4-nitro-3-(trifluoroMethyl)-1-[[2-(triMethylsilyl)ethoxy]Methyl]-

- 1-[[2-(Trimethylsilyl)ethoxy]methyl]-3-(trifluoromethyl)-4-nitro-6-chloro-1H-pyrrolo[2,3-b]pyridine

- 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)

- 2-[[6-Chloro-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane

- 892414-51-6

- CS-M2170

- CS-14615

- XHUJDCUEPMDAEO-UHFFFAOYSA-N

- 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine

- DTXSID601114395

- AKOS037650308

- MFCD26960978

-

- MDL: MFCD26960978

- インチ: 1S/C14H17ClF3N3O3Si/c1-25(2,3)5-4-24-8-20-7-9(14(16,17)18)12-10(21(22)23)6-11(15)19-13(12)20/h6-7H,4-5,8H2,1-3H3

- InChIKey: XHUJDCUEPMDAEO-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C2C(C(F)(F)F)=CN(C=2N=C(Cl)C=1)COCC[Si](C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 395.0679801g/mol

- どういたいしつりょう: 395.0679801g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 487

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB543169-250 mg |

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine; . |

892414-51-6 | 250mg |

€1082.70 | 2023-06-14 | ||

| Chemenu | CM333316-100mg |

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

892414-51-6 | 95%+ | 100mg |

$637 | 2021-08-18 | |

| Chemenu | CM333316-100mg |

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

892414-51-6 | 95%+ | 100mg |

$*** | 2023-05-29 | |

| Chemenu | CM333316-1g |

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

892414-51-6 | 95%+ | 1g |

$2258 | 2023-01-19 | |

| Ambeed | A864934-5g |

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

892414-51-6 | 95+% | 5g |

$4028.0 | 2024-04-16 | |

| 1PlusChem | 1P00GUEY-100mg |

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-nitro-3-(trifluoroMethyl)-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |

892414-51-6 | 97% | 100mg |

$397.00 | 2024-04-20 | |

| A2B Chem LLC | AH85114-100mg |

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

892414-51-6 | 97% | 100mg |

$350.00 | 2024-04-19 | |

| 1PlusChem | 1P00GUEY-250mg |

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-nitro-3-(trifluoroMethyl)-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |

892414-51-6 | 97% | 250mg |

$780.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059783-500mg |

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

892414-51-6 | 97% | 500mg |

¥9081.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059783-1g |

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |

892414-51-6 | 97% | 1g |

¥13617.00 | 2024-04-26 |

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 45 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 45 min, rt

リファレンス

- Synthesis and derivatization of 3-perfluoroalkyl-substituted 7-azaindoles, Synthesis, 2007, (2), 251-258

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 45 min, rt

リファレンス

- Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine, Organic Process Research & Development, 2010, 14(1), 168-173

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Raw materials

- 2-(Trimethylsilyl)ethoxymethyl chloride

- 6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Preparation Products

6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

892414-51-6 (6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:892414-51-6)6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

清らかである:99%

はかる:5g

価格 ($):3625.0